Valategrast - 220847-86-9

Valategrast

Catalog Number: EVT-449055
CAS Number: 220847-86-9
Molecular Formula: C30H32Cl3N3O4
Molecular Weight: 604.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Valategrast was developed by F. Hoffmann-La Roche Ltd. as part of research into therapeutic agents for immune system disorders, respiratory diseases, and neurological conditions. It is classified as a synthetic peptide and is specifically designed to inhibit integrin-mediated cell adhesion and migration, which are critical processes in various inflammatory and autoimmune diseases .

Synthesis Analysis

The synthesis of Valategrast involves several key steps. The process typically begins with the protection of amino groups on the starting materials to prevent unwanted reactions. One effective method described involves the use of N-Boc protected and O-allylated l-tyrosine analogues combined with benzoic acids. The synthesis can be summarized as follows:

  1. Deprotection and Esterification: The N-Boc protected O-allylated l-tyrosine is deprotected and esterified in a single step to yield a precursor compound.
  2. Allylation: A selective allylation of 2-chloro-5-hydroxybenzoic acid is performed using allylbromide, achieving yields around 76% with tetrabutylphosphonium hydroxide as the base.
  3. Peptide Coupling: The two allylated fragments undergo standard peptide coupling procedures to form the precursor for subsequent reactions.
  4. Ring Closing Metathesis: Utilizing the Hoveyda–Grubbs catalyst under reflux conditions in dichloromethane allows for cyclization, yielding macrocyclic products with high selectivity.
  5. Hydrolysis: Finally, hydrolysis of the methyl ester leads to the formation of the desired macrocyclic carboxylic acid .

This synthetic route emphasizes efficiency and structural rigidity, aiming for compounds that are compatible with Lipinski's rule of five for oral bioavailability.

Molecular Structure Analysis

Valategrast's molecular structure includes several key features that contribute to its biological activity:

  • Core Structure: The compound contains a macrocyclic structure that enhances its binding affinity to integrins.
  • Linkers: The nature of the linkers between various functional groups plays a crucial role in its conformational stability and activity.
  • Conformation: A twisted benzamide conformation is observed in intermediates during synthesis, which is believed to be essential for effective binding to integrins .

The molecular formula for Valategrast hydrochloride is C18_{18}H22_{22}ClN3_{3}O4_{4}, indicating a complex arrangement that supports its function as an integrin antagonist.

Chemical Reactions Analysis

Valategrast hydrochloride participates in various chemical reactions that are essential for its synthesis and potential modification:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using agents like hydrogen peroxide.
  • Reduction: This process adds hydrogen or removes oxygen, often employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: These involve replacing one atom or group with another, facilitated by halogens or nucleophiles.

The specific outcomes of these reactions depend on the reagents used and the conditions applied during the processes.

Mechanism of Action

Valategrast functions primarily by antagonizing integrins α4β1 and α4β7, which are critical for leukocyte adhesion and migration. By inhibiting these interactions:

  • Reduction of Inflammation: Valategrast prevents leukocytes from adhering to endothelial cells, thereby reducing infiltration into tissues during inflammatory responses.
  • Impact on Immune Responses: The blockade of integrin-ligand interactions leads to diminished immune cell activity in various conditions such as asthma and multiple sclerosis .

This mechanism highlights Valategrast's potential therapeutic applications in managing autoimmune diseases by modulating immune responses.

Physical and Chemical Properties Analysis

Valategrast exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on formulation but typically falls within standard ranges for similar compounds.

These properties are crucial for determining the compound's usability in both laboratory research and clinical settings .

Applications

Valategrast has significant scientific applications across various fields:

  • Pharmaceutical Research: It serves as a tool compound for studying integrin interactions and signaling pathways relevant to inflammation and immune responses.
  • Therapeutic Development: Investigations into its efficacy for treating conditions like asthma, multiple sclerosis, and inflammatory bowel diseases are ongoing.
  • Cell Biology Studies: Valategrast aids in understanding cell adhesion mechanisms and their implications in cancer metastasis and tissue repair processes .
Historical Development and Discovery of Valategrast

Rationale for α4 Integrin Inhibition in Autoimmune Therapeutics

The development of Valategrast emerged from compelling biological evidence establishing α4 integrins as master regulators of inflammatory cascades. These cell adhesion molecules—specifically α4β1 (VLA-4) and α4β7—mediate leukocyte trafficking and activation through interactions with vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MadCAM-1). Research demonstrated that α4 integrin blockade could disrupt the inflammatory cascade at multiple points: inhibiting leukocyte adhesion to endothelial cells, preventing transmigration into tissues, and impairing T-cell activation within inflamed sites [3]. This mechanistic understanding positioned α4 integrins as high-value targets for autoimmune conditions characterized by dysregulated leukocyte recruitment, including asthma, multiple sclerosis, and inflammatory bowel diseases.

The therapeutic rationale gained significant validation with earlier integrin antagonists like natalizumab, a monoclonal antibody targeting α4-integrins. However, the limitations of biologics—including intravenous administration, high production costs, and immunogenicity risks—created a compelling case for developing small molecule alternatives. Small molecule integrin antagonists offered potential advantages of oral bioavailability, improved tissue penetration, and reduced immunogenicity. Valategrast specifically addresses the need for dual α4β1/α4β7 inhibition, potentially offering broader anti-inflammatory effects compared to selective agents, particularly in conditions like asthma and COPD where both integrins contribute to pathogenesis [3] [5]. The structural basis for Valategrast's activity lies in its incorporation of a critical l-phenylalanine-N-aroyl motif, where the carboxylic acid group coordinates with the metal ion in the metal-ion-dependent adhesion site (MIDAS) of α4 integrins, directly disrupting ligand binding [3].

Table 1: Key Integrin Targets in Autoimmune Therapeutics

Integrin TargetPrimary LigandBiological FunctionTherapeutic Indications
α4β1 (VLA-4)VCAM-1, FibronectinLeukocyte adhesion, T-cell activation, progenitor cell homingAsthma, MS, rheumatoid arthritis
α4β7MadCAM-1, VCAM-1Gut homing of lymphocytes, mucosal immunityInflammatory bowel disease, Crohn's disease
Dual α4β1/α4β7VCAM-1/MadCAM-1Pan-leukocyte trafficking inhibitionCOPD, asthma, multisystem inflammation

Roche’s Drug Discovery Pipeline: Target Prioritization Strategies

Valategrast emerged within Roche’s rigorously structured discovery pipeline, where target prioritization balances therapeutic potential with druggability assessments. Roche's approach systematically evaluates targets against multiple criteria: biological validation (genetic/functional evidence linking target to disease), tractability (structural feasibility for small molecule modulation), differentiation potential (opportunity for best-in-class or first-in-class status), and commercial viability (unmet medical need and market landscape) [1]. α4 integrins scored exceptionally high on biological validation due to extensive preclinical and clinical data supporting their role in inflammatory pathologies. Their tractability was confirmed by precedents like bioactive peptides and small molecules engaging the MIDAS domain.

Roche employed a dual-track strategy for Valategrast’s development: internal innovation combined with strategic externalization. The company’s internal capabilities focused on structure-based drug design leveraging crystallographic data of α4 integrins to guide medicinal chemistry. Concurrently, Roche established targeted partnerships to access specialized screening technologies and novel compound libraries, as evidenced by their $70 million collaboration with Flare Therapeutics to leverage electrophilic compound libraries for challenging targets [6]. This balanced approach mitigated risk while accelerating discovery timelines.

The prioritization of Valategrast was further reinforced by Roche’s commitment to novel therapeutic modalities addressing "undruggable" targets, exemplified by their concurrent $2 billion partnerships with Monte Rosa Therapeutics and Orionis Biosciences focused on molecular glue degraders [10]. This strategic emphasis created an organizational environment conducive to advancing complex targets like integrins through the pipeline. Roche’s pipeline strategy consistently emphasizes mechanistic differentiation, positioning Valategrast not merely as a small molecule alternative to biologics, but as a potential therapeutic with unique pharmacodynamic properties suitable for chronic administration in prevalent respiratory diseases.

Table 2: Roche's Strategic Partnerships in Targeted Drug Discovery (2023-2024)

Partner CompanyTherapeutic FocusDeal ValueTechnology LeveragedRelevance to Valategrast Program
Flare TherapeuticsTranscription factors$70M upfront + $1.8B milestonesElectrophilic compound library & proteomics platformAccess to novel chemotypes for challenging targets
Monte Rosa TherapeuticsMolecular glues$50M upfront + $2B milestonesQuEEN degradation platformNovel approaches to protein targeting
Orionis BiosciencesMolecular glues$47M upfront + $2B milestonesAllosteric degrader platformComplementary modality development

Preclinical Identification and Lead Optimization of Valategrast

Valategrast's journey began with high-throughput screening (HTS) of Roche’s proprietary compound libraries against α4β1 and α4β7 integrins in cell adhesion assays. Initial hits demonstrated moderate potency but suffered from poor drug metabolism and pharmacokinetic (DMPK) properties, notably low oral bioavailability and rapid hepatic clearance [7]. Through iterative structure-activity relationship (SAR) studies, medicinal chemists systematically optimized the lead series, focusing on three critical domains: the MIDAS-binding pharmacophore, a lipophilic aromatic region, and a solubilizing moiety [3] [7].

A pivotal breakthrough came with the identification of the l-phenylalanine-N-aroyl scaffold as the optimal MIDAS-binding element. This moiety provided the critical carboxylic acid group for coordination with the MIDAS magnesium ion while maintaining favorable ligand efficiency. Optimization of the aromatic region significantly enhanced potency against both α4β1 and α4β7 integrins. Introduction of chlorinated aryl groups dramatically improved binding affinity—likely through enhanced hydrophobic interactions and conformational restraint—but initially increased cytotoxicity [3]. This challenge was resolved through strategic molecular editing, replacing one chlorophenyl group with a methyl-substituted phenyl ring, achieving an optimal balance between potency and cellular tolerability [3].

The final structural refinement addressed pharmaceutical developability. Early leads exhibited poor aqueous solubility, limiting oral absorption. Conversion to the hydrochloride salt form (Valategrast hydrochloride) significantly improved dissolution kinetics without compromising membrane permeability [3]. Throughout lead optimization, Roche employed advanced preclinical lead optimization technologies (PLOTs) for medium-throughput assessment of absorption, distribution, metabolism, and excretion (ADME) properties [2]. These assays enabled parallel optimization of DMPK parameters alongside potency, with Valategrast demonstrating superior metabolic stability in human liver microsome assays and favorable Caco-2 permeability predictive of good intestinal absorption.

Advanced 3D cell culture systems played a crucial role in validating Valategrast's functional activity. Primary human leukocytes embedded in nanofibrillar cellulose hydrogels formed physiologically relevant models for assessing inhibition of cell adhesion under flow conditions mimicking inflamed vasculature [7]. These assays confirmed Valategrast's potent inhibition of leukocyte adhesion to both VCAM-1 and MadCAM-1 substrates, validating its dual antagonist mechanism and supporting its progression as a clinical candidate for respiratory diseases.

Table 3: Structural Evolution During Valategrast Optimization

Optimization ParameterInitial Lead CompoundIntermediate CompoundValategrast (Optimized)
Core PharmacophoreBenzylsuccinic acidD-Phenylalanine derivativel-Phenylalanine-N-aroyl motif
Aromatic Region 1Phenyl2,4-Dichlorophenyl2-Methyl-4-chlorophenyl
Aromatic Region 24-Chlorophenyl3,5-Dichlorophenyl3,4-Dichlorophenyl
Solubilizing GroupFree acidEthyl esterDiethylaminoethyl ester hydrochloride
α4β1 IC₅₀850 nM120 nM18 nM
α4β7 IC₅₀>1,000 nM210 nM23 nM
Key AdvancementModerate potency, poor solubilityImproved potency, metabolic instabilityHigh potency, balanced DMPK

Properties

CAS Number

220847-86-9

Product Name

Valategrast

IUPAC Name

2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate

Molecular Formula

C30H32Cl3N3O4

Molecular Weight

604.9 g/mol

InChI

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1

InChI Key

VZVNFRFMDNFPOM-VWLOTQADSA-N

SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.